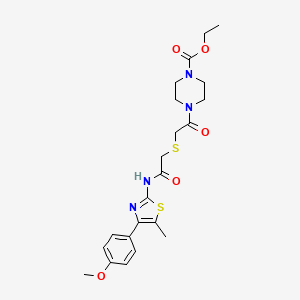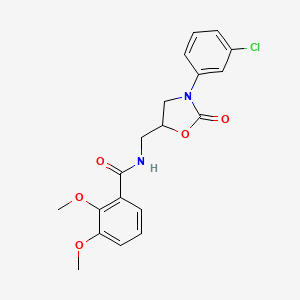
N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2,3-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2,3-dimethoxybenzamide is a complex organic compound featuring a benzamide core substituted with a 3-chlorophenyl group and an oxazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2,3-dimethoxybenzamide typically involves multiple steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting 3-chlorophenyl isocyanate with an appropriate amino alcohol under controlled conditions to form the oxazolidinone ring.
Benzamide Formation: The oxazolidinone intermediate is then coupled with 2,3-dimethoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production may involve optimizing the above synthetic route for large-scale synthesis. This includes:
Batch Processing: Using large reactors to handle the multi-step synthesis.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinones.
Reduction: Reduction of the oxazolidinone ring can yield amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to known inhibitors.
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Medicine
Antimicrobial Agents: Potential use in developing new antimicrobial agents.
Cancer Research: Studied for its cytotoxic effects on cancer cells.
Industry
Material Science: Used in the development of new polymers and materials with specific properties.
作用機序
The compound exerts its effects primarily through interactions with biological macromolecules. The oxazolidinone ring can form hydrogen bonds with enzyme active sites, while the benzamide moiety can engage in π-π interactions with aromatic residues. These interactions can inhibit enzyme activity or alter protein function.
類似化合物との比較
Similar Compounds
N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2,3-dimethoxybenzamide: Similar structure but with a para-chlorophenyl group.
N-((3-(3-bromophenyl)-2-oxooxazolidin-5-yl)methyl)-2,3-dimethoxybenzamide: Bromine substituent instead of chlorine.
Uniqueness
Chlorine Substitution: The presence of the chlorine atom in the meta position of the phenyl ring can influence the compound’s electronic properties and reactivity.
Oxazolidinone Ring: Provides a unique scaffold for interactions with biological targets, distinguishing it from other benzamide derivatives.
This detailed overview covers the essential aspects of N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2,3-dimethoxybenzamide, from its synthesis to its applications and mechanisms of action
特性
IUPAC Name |
N-[[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5/c1-25-16-8-4-7-15(17(16)26-2)18(23)21-10-14-11-22(19(24)27-14)13-6-3-5-12(20)9-13/h3-9,14H,10-11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGSIQQDWLERJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC2CN(C(=O)O2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2-Chloro-4-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2745643.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/new.no-structure.jpg)

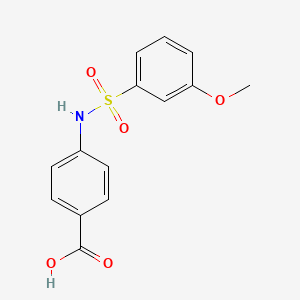
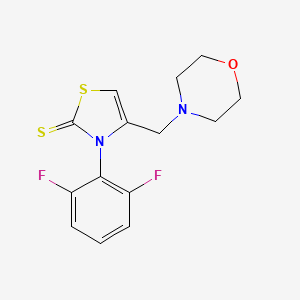
![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)prop-2-enamide](/img/structure/B2745655.png)
![N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2745656.png)
![5-[(2,4-dichlorophenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2745658.png)
![4-{[(4-bromophenyl)sulfanyl]methyl}-1-(4-chlorobenzoyl)piperidin-4-ol](/img/structure/B2745659.png)
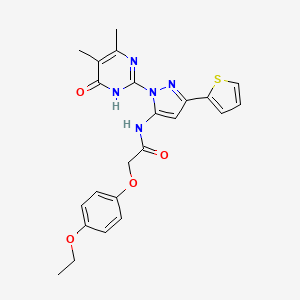
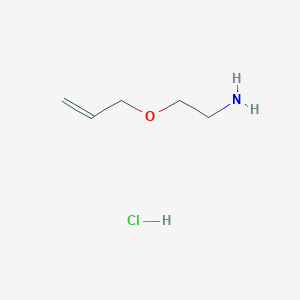
![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-nitrobenzamide](/img/structure/B2745663.png)
![3-[(4-Bromophenyl)methyl]-3-ethylazetidine;hydrochloride](/img/structure/B2745664.png)
